molecular formula C25H25N3O5 B4944054 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide

4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B4944054
M. Wt: 447.5 g/mol
InChI Key: ZBSREDLYGRQIGT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, a nitrophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 4-tert-butylaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form 4-tert-butylbenzamide.

  • Introduction of the Nitro Group: : The next step involves the nitration of phenol to form 2-nitrophenol. This can be done using a mixture of concentrated sulfuric acid and nitric acid.

  • Formation of the Phenoxyacetyl Intermediate: : 2-nitrophenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-nitrophenoxyacetyl chloride.

  • Coupling Reaction: : Finally, the 2-nitrophenoxyacetyl chloride is reacted with 4-tert-butylbenzamide in the presence of a base to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

  • Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium dithionite.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Reduction: 4-tert-butyl-N-(4-{[(2-aminophenoxy)acetyl]amino}phenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-tert-butyl-N-(4-aminophenyl)benzamide and 2-nitrophenoxyacetic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. The presence of the nitro group and the amide linkage are common features in many bioactive molecules.

Medicine

Research into the medicinal applications of this compound could explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The specific interactions of its functional groups with biological targets would be a key area of study.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group could be reduced to an amine, which might then interact with biological targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-aminophenyl)benzamide: Similar structure but lacks the nitrophenoxy group.

    N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide: Similar but without the tert-butyl group.

    4-tert-butyl-N-(4-{[(2-aminophenoxy)acetyl]amino}phenyl)benzamide: Similar but with an amino group instead of a nitro group.

Uniqueness

The combination of the tert-butyl group, nitrophenoxy group, and benzamide moiety in 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide makes it unique. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-tert-butyl-N-[4-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-25(2,3)18-10-8-17(9-11-18)24(30)27-20-14-12-19(13-15-20)26-23(29)16-33-22-7-5-4-6-21(22)28(31)32/h4-15H,16H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSREDLYGRQIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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